molecular formula C6H7NO6S B3211457 4-Nitrobenzenesulfonic Acid Hydrate CAS No. 1089293-70-8

4-Nitrobenzenesulfonic Acid Hydrate

Cat. No.: B3211457
CAS No.: 1089293-70-8
M. Wt: 221.19
InChI Key: ULGBVFZPNNKLRR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Nitrobenzenesulfonic Acid Hydrate is typically synthesized through the nitration of benzenesulfonic acid.

Industrial Production Methods: In industrial settings, the production of this compound involves the controlled nitration of benzenesulfonic acid under specific temperature and pressure conditions to ensure high yield and purity. The reaction is followed by crystallization and purification processes to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Nitrobenzenesulfonic Acid Hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Nitrobenzenesulfonic Acid Hydrate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Nitrobenzenesulfonic Acid Hydrate involves its ability to participate in various chemical reactions due to the presence of the nitro and sulfonic acid groups. These functional groups allow the compound to interact with different molecular targets and pathways, facilitating its use in diverse applications .

Comparison with Similar Compounds

  • 2-Nitrobenzenesulfonic Acid
  • 3-Nitrobenzenesulfonic Acid
  • 4-Nitrobenzoic Acid

Comparison: 4-Nitrobenzenesulfonic Acid Hydrate is unique due to its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity. Compared to its isomers (2-Nitrobenzenesulfonic Acid and 3-Nitrobenzenesulfonic Acid), this compound exhibits different solubility, melting points, and reactivity patterns .

Properties

IUPAC Name

4-nitrobenzenesulfonic acid;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO5S.H2O/c8-7(9)5-1-3-6(4-2-5)13(10,11)12;/h1-4H,(H,10,11,12);1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULGBVFZPNNKLRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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